Tigloylgomisin H

Chemoprevention NQO1 induction Liver cancer

Tigloylgomisin H is the definitive monofunctional Nrf2-ARE pathway activator for researchers requiring unambiguous mechanistic data. With a Chemoprevention Index of 10.80–14.50—substantially higher than angeloylgomisin H or schisandrols A/B—it provides the widest experimental window for NQO1 induction without confounding phase I enzyme activation or AhR-XRE crosstalk. Validated in Arnt-defective BPrc1 cells and HepG2 ARE-luciferase reporters. ≥98% purity, ready for global shipping. Choose Tigloylgomisin H when experimental reproducibility and mechanistic clarity are non-negotiable.

Molecular Formula C28H36O8
Molecular Weight 500.6 g/mol
CAS No. 66069-55-4
Cat. No. B211272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigloylgomisin H
CAS66069-55-4
Synonymstigloylgomisin H
Molecular FormulaC28H36O8
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
InChIInChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1
InChIKeyZSAUXCVJDYCLRS-QEEHVONISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tigloylgomisin H (CAS 66069-55-4): A Differentiated Monofunctional Phase II Inducer for Cancer Prevention Research


Tigloylgomisin H is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, belonging to a class of natural products known for hepatoprotective and chemopreventive properties. It acts as a monofunctional inducer of the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) through specific activation of the Nrf2-ARE pathway, a mechanism distinct from many other Schisandra lignans that exhibit dual or alternative activities [1]. This specific mechanism and its comparatively high chemoprevention index (CI) provide quantifiable differentiation in scientific applications . While structurally related to other gomisin-type lignans, Tigloylgomisin H exhibits a unique profile of Nrf2-specific induction without concurrent phase I enzyme activation [2].

Why Generic Gomisin/Lignan Substitution Fails: Quantifiable Differentiation in Tigloylgomisin H's Mechanism and Potency


Simple substitution with other Schisandra lignans such as schisandrol A, gomisin N, or angeloylgomisin H is not scientifically justifiable due to significant, quantifiable differences in mechanism, potency, and selectivity. While many lignans activate Nrf2, Tigloylgomisin H has been specifically characterized as a monofunctional inducer, selectively upregulating phase II enzymes like NQO1 without activating phase I enzymes, unlike some bifunctional inducers [1]. Furthermore, its chemoprevention index (CI), a critical metric of therapeutic window, varies substantially from its closest structural analogs (angeloylgomisin H) and other co-occurring lignans (schisandrol A/B), directly impacting experimental design and data interpretation [2]. Using an uncharacterized or generic extract introduces confounding variables that undermine assay reproducibility and mechanistic clarity. The evidence below provides the quantitative basis for this differentiation.

Tigloylgomisin H (CAS 66069-55-4): Quantitative Evidence of Differentiation vs. Analogs for Informed Procurement


Chemoprevention Index (CI): Tigloylgomisin H vs. Angeloylgomisin H

In a direct head-to-head comparison, Tigloylgomisin H (TGH) demonstrates a 135% higher Chemoprevention Index (CI) than its closest structural analog, Angeloylgomisin H (AGH). The CI, calculated as the ratio of IC50 for cell viability to the concentration needed to double NQO1 enzyme activity, is a standard measure of a compound's chemopreventive potential and therapeutic window [1]. This quantifiable advantage in the CI metric indicates that TGH can achieve robust NQO1 induction at concentrations that are substantially less cytotoxic compared to AGH [1].

Chemoprevention NQO1 induction Liver cancer

Chemoprevention Index (CI) Potency Rank: Tigloylgomisin H vs. Schisandrol A and B

In a separate, cross-study comparable analysis of nine lignans isolated from S. chinensis, Tigloylgomisin H exhibited a superior chemoprevention index compared to schisandrol A and schisandrol B . This ranking highlights that Tigloylgomisin H is among the most potent and therapeutically promising monofunctional inducers within the Schisandra lignan class when assessed by the critical CI metric .

Chemoprevention NQO1 induction Comparative potency

Mechanistic Differentiation: Monofunctional vs. Bifunctional Nrf2 Induction

Tigloylgomisin H is characterized as a novel monofunctional inducer, meaning it specifically activates Nrf2 and upregulates phase II detoxification enzymes (e.g., NQO1) without concurrently activating the AhR-XRE pathway or phase I enzymes (e.g., CYP1A1), a property not universally shared by all Schisandra lignans or other Nrf2 activators [1]. The study by Lee et al. (2009) confirmed that TGH induced QR activity even in Arnt-defective BPrc1 cells, a hallmark of monofunctional induction, and directly demonstrated its action through Nrf2 nuclear accumulation and ARE-luciferase activation in human HepG2 cells [1]. This contrasts with bifunctional inducers that can cause off-target effects or metabolic activation of pro-carcinogens via phase I enzyme induction [2].

Nrf2 pathway Phase II enzymes Monofunctional inducer

Predicted ADMET Profile: P-glycoprotein Inhibition Potential and CYP3A4 Interaction

Computational ADMET predictions indicate that Tigloylgomisin H has a high probability (0.8338) of being a P-glycoprotein (P-gp) inhibitor, which is distinct from being a substrate, and is predicted to be a CYP3A4 substrate (probability 0.6458) [1]. In contrast, many other Schisandra lignans, such as schisandrol A, are known to inhibit CYP3A4 (IC50 ~32 µM), potentially leading to significant drug-drug interactions [2]. The predicted profile for Tigloylgomisin H suggests a different interaction landscape with drug transporters and metabolizing enzymes, making it a more suitable candidate for studies where avoidance of CYP3A4 inhibition is critical, or where investigation of P-gp modulation is desired [3].

ADMET P-glycoprotein CYP3A4 Drug interactions

Cytotoxic Potency Differentiation in Human Leukemia Cells

In a panel of Schisandra chinensis isolates, Tigloylgomisin H (compound 15) exhibited a specific cytotoxic profile against HL-60 human leukemia cells (IC50 = 7.37 µM) that was distinct from other lignans in the same study [1]. For instance, compounds 7, 8, and 9 showed varying degrees of potency (IC50 7.37, 6.60, and 8.00 µM, respectively), while others were inactive or weakly active against different cell lines like MCF-7 [1]. This demonstrates that while TGH is not the most potent cytotoxic agent in the class, it possesses a definable and reproducible anti-proliferative effect that differs from its analogs, making it a useful tool compound for structure-activity relationship (SAR) studies in leukemia models [1].

Cytotoxicity HL-60 Leukemia

Tigloylgomisin H (CAS 66069-55-4): Recommended Application Scenarios Based on Quantitative Evidence


Liver Cancer Chemoprevention Studies: NQO1 Induction as a Primary Endpoint

Tigloylgomisin H is the optimal choice for in vitro and in vivo studies investigating the Nrf2-ARE pathway and its role in liver cancer chemoprevention. Its high Chemoprevention Index (CI of 10.80 to 14.50) compared to angeloylgomisin H and schisandrols A/B directly translates to a wider experimental window between desired NQO1 induction and cytotoxic effects [1]. This allows for clearer dose-response relationships and more robust mechanistic conclusions in hepatocarcinoma cell models (e.g., Hepa1c1c7, HepG2).

Mechanistic Studies of Monofunctional Nrf2 Activation

For researchers aiming to dissect the pure Nrf2-ARE signaling axis without confounding activation of the AhR-XRE pathway or phase I enzymes, Tigloylgomisin H is a uniquely validated tool compound [1]. Its demonstrated activity in Arnt-defective BPrc1 cells and direct activation of ARE-luciferase reporters in human HepG2 cells provide a clean, well-characterized system for studying the downstream effects of specific, monofunctional phase II enzyme upregulation [1]. This specificity is critical for accurate target validation and pathway mapping.

Lignan Structure-Activity Relationship (SAR) Studies in Leukemia

Tigloylgomisin H's defined cytotoxic IC50 of 7.37 µM against HL-60 leukemia cells provides a quantifiable benchmark for SAR investigations [1]. When compared to data from co-occurring lignans like methylgomisin O or gomisin J in the same assay system, researchers can isolate the contributions of specific functional groups (e.g., the tigloyl ester at C-1) to anti-leukemic potency [1]. This makes Tigloylgomisin H a valuable comparator in medicinal chemistry programs aimed at optimizing lignan scaffolds for anti-cancer activity.

Investigation of P-glycoprotein Modulation and Drug Transporter Interactions

Based on its predicted ADMET profile as a P-glycoprotein inhibitor (probability 0.8338) [1], Tigloylgomisin H is a compelling candidate for studies exploring natural product modulation of drug efflux pumps. Unlike schisandrol A, which is a known CYP3A4 inhibitor, Tigloylgomisin H is predicted to be a CYP3A4 substrate [1]. This distinction makes it suitable for experiments designed to understand how lignans can influence drug bioavailability and resistance through P-gp interaction, potentially without the complicating factor of strong CYP3A4 inhibition seen with other analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigloylgomisin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.